molecular formula C19H20N2O2 B6916742 N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]acetamide

N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]acetamide

Cat. No.: B6916742
M. Wt: 308.4 g/mol
InChI Key: UZUMQHNWMFXTKL-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]acetamide is a synthetic organic compound that features a cyclopropyl group, a benzofuran moiety, and an anilino group

Properties

IUPAC Name

N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(21-16-5-6-16)12-20-17-3-1-2-13(11-17)14-4-7-18-15(10-14)8-9-23-18/h1-4,7,10-11,16,20H,5-6,8-9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUMQHNWMFXTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CNC2=CC=CC(=C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Anilino Group: The anilino group can be introduced via a nucleophilic aromatic substitution reaction.

    Cyclopropylation: The cyclopropyl group can be added through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the anilino group may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

N-cyclopropyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)anilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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